Ethyl 4-{[4-(dimethylamino)phenyl]amino}-6,8-dimethylquinoline-3-carboxylate
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Overview
Description
Ethyl 4-{[4-(dimethylamino)phenyl]amino}-6,8-dimethylquinoline-3-carboxylate is a complex organic compound with a unique structure that combines a quinoline core with an ethyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-{[4-(dimethylamino)phenyl]amino}-6,8-dimethylquinoline-3-carboxylate typically involves a multi-step process. One common method starts with the preparation of the quinoline core, followed by the introduction of the dimethylamino group and the ethyl ester functional group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control temperature, pressure, and other reaction parameters. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-{[4-(dimethylamino)phenyl]amino}-6,8-dimethylquinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing groups, while reduction may produce more hydrogenated forms of the compound.
Scientific Research Applications
Ethyl 4-{[4-(dimethylamino)phenyl]amino}-6,8-dimethylquinoline-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in studies of cellular processes and interactions.
Industry: It can be used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Ethyl 4-{[4-(dimethylamino)phenyl]amino}-6,8-dimethylquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to certain proteins or enzymes, altering their activity and affecting cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to Ethyl 4-{[4-(dimethylamino)phenyl]amino}-6,8-dimethylquinoline-3-carboxylate include:
- Ethyl 4-(dimethylamino)benzoate
- 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives
Uniqueness
What sets this compound apart is its unique combination of functional groups and its potential for diverse applications. Its structure allows for a wide range of chemical modifications, making it a versatile compound for research and industrial use.
Properties
Molecular Formula |
C22H25N3O2 |
---|---|
Molecular Weight |
363.5 g/mol |
IUPAC Name |
ethyl 4-[4-(dimethylamino)anilino]-6,8-dimethylquinoline-3-carboxylate |
InChI |
InChI=1S/C22H25N3O2/c1-6-27-22(26)19-13-23-20-15(3)11-14(2)12-18(20)21(19)24-16-7-9-17(10-8-16)25(4)5/h7-13H,6H2,1-5H3,(H,23,24) |
InChI Key |
HUJYUGVDWPUGJY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC(=CC(=C2N=C1)C)C)NC3=CC=C(C=C3)N(C)C |
Origin of Product |
United States |
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